1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-
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Overview
Description
1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a cyanomethoxy moiety. Its molecular formula is C16H22ClNO3, and it is often used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Addition of the Cyanomethoxy Group: The cyanomethoxy group is added through a nucleophilic substitution reaction, using cyanomethanol as a reagent.
Esterification: The final step involves esterification to form the 1,1-dimethylethyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)- can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 3-(3-methyl-2-oxo-1-imidazolidinyl)-, 1,1-dimethylethyl ester, (3R)-: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.
1-Piperidinecarboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester, (3R)-: This compound also features a piperidine ring but has different functional groups, leading to distinct chemical properties and applications.
1-Piperidinecarboxylic acid, 3-[®-(2-aminoethoxy)(3-chlorophenyl)methyl]-, 1,1-dimethylethyl ester, (3R)-: This compound shares the chlorophenyl group but has an aminoethoxy substituent instead of the cyanomethoxy group.
Properties
Molecular Formula |
C19H25ClN2O3 |
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Molecular Weight |
364.9 g/mol |
IUPAC Name |
tert-butyl 3-[(3-chlorophenyl)-(cyanomethoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25ClN2O3/c1-19(2,3)25-18(23)22-10-5-7-15(13-22)17(24-11-9-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,10-11,13H2,1-3H3 |
InChI Key |
PCZNFWSDHDSFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCC#N |
Origin of Product |
United States |
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